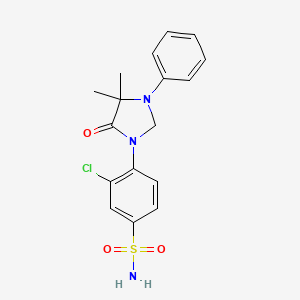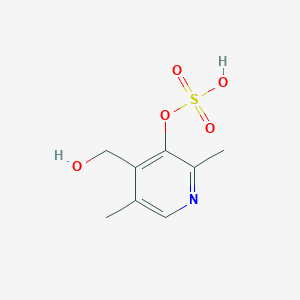
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of indanones Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods:
Cyclization of Electron-Rich 2-Alkyl-1-Ethynylbenzene Derivatives: This method involves the use of TpRuPPh₃(CH₃CN)₂PF₆ as a catalyst in hot toluene.
Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides.
Nickel-Catalyzed Reductive Cyclization: This method involves the use of nickel as a catalyst to achieve high enantiomeric induction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: A simpler indanone derivative without the hydroxy and diphenyl groups.
2,3-Dihydro-1H-inden-1-one: Another indanone derivative with different substituents.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with methyl groups instead of phenyl groups.
Uniqueness
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of hydroxy and diphenyl groups enhances its reactivity and makes it suitable for various scientific and industrial applications.
Propriétés
Numéro CAS |
65908-37-4 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-hydroxy-2,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O2/c22-20-17-13-7-8-14-18(17)21(23,16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14,19,23H |
Clé InChI |
ZCUHPBBQSHVVCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
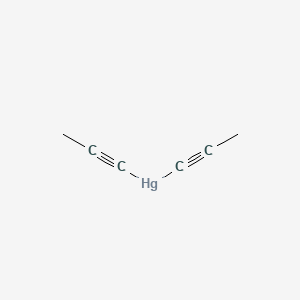


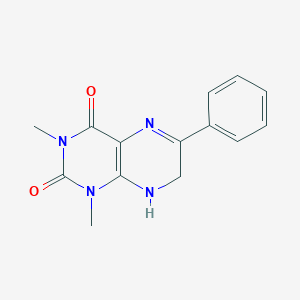
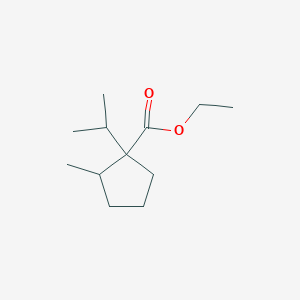
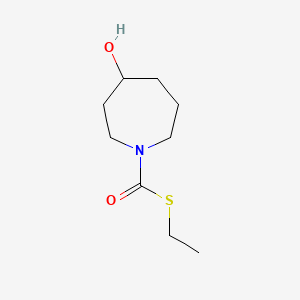
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
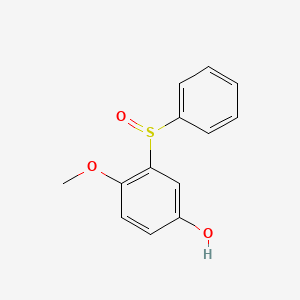
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)

